molecular formula C18H14N2O2S B2908663 2-(4-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 97146-32-2

2-(4-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2908663
CAS RN: 97146-32-2
M. Wt: 322.38
InChI Key: HBCPITKSYMHKJF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as MDPPT, is a synthetic compound that belongs to the class of chromenopyrimidines. MDPPT has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Antitumor Activity

Compounds similar to the one have been studied for their potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is a target for antitumor drugs. For example, Piritrexim is a compound that has shown good antitumor effects on carcinosarcoma in rats .

Anticancer Activity

Pyrimidine derivatives have been evaluated for their anticancer activity. Some novel 1, 2, 4-triazole containing pyrimidine derivatives were found to have effective activity on certain cancer cell lines as evaluated using assays like the MTT assay .

Antiviral Study

There has been research into the antiviral activity of pyrimidine derivatives. Replacing certain parts of known antiviral drugs with primary, secondary, and aryl amines has significantly enhanced antiviral activity .

Calcium Channel Antagonist

Pyrrolopyridothiazepine derivatives synthesized from related compounds have been developed as potential calcium channel antagonists. These are important in the treatment of cardiovascular diseases .

Anti-inflammatory Activities

Studies have indicated that certain pyrrolo[2,3-d]pyrimidines have better anti-inflammatory activity than other similar compounds. The introduction of a 4-methoxyphenyl group at specific positions contributed to activity enhancement .

properties

IUPAC Name

2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-13-8-6-11(7-9-13)16-19-17-14(18(23)20-16)10-12-4-2-3-5-15(12)22-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPITKSYMHKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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